2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid
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Overview
Description
2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a phenoxy group, which is further substituted with a hydroxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 2-(2-hydroxyethoxy)phenol.
Esterification: The first step involves the esterification of 2-hydroxybenzoic acid with 2-(2-hydroxyethoxy)phenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under acidic or basic conditions to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Scavenging Free Radicals: Acting as an antioxidant to neutralize reactive oxygen species and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid:
2-(2-Hydroxyethoxy)phenol: A key intermediate in the synthesis of the target compound.
Benzoic acid: A simple aromatic carboxylic acid with similar structural features.
Uniqueness
2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
90883-56-0 |
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Molecular Formula |
C16H16O5 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
2-[[2-(2-hydroxyethoxy)phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C16H16O5/c17-9-10-20-14-7-3-4-8-15(14)21-11-12-5-1-2-6-13(12)16(18)19/h1-8,17H,9-11H2,(H,18,19) |
InChI Key |
QXNXBLTZAIJSJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2OCCO)C(=O)O |
Origin of Product |
United States |
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